(1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid
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Overview
Description
(1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a compound that features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through cycloaddition reactions or other ring-forming strategies.
Introduction of the Boc-protected amino group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions(2).
Functionalization of the carboxylic acid group: This can be done through various carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, utilizing flow microreactor systems for efficiency and sustainability(1).
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid can undergo several types of reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The Boc-protected amino group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols.
Scientific Research Applications
(1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then interact with biological targets. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.
(1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
The uniqueness of (1S,2S)-2-(((tert-Butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid lies in its cyclobutane ring, which provides distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This can result in different reactivity and binding characteristics, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-5-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
GXDXGJPVXCCWKQ-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC[C@@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1C(=O)O |
Origin of Product |
United States |
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